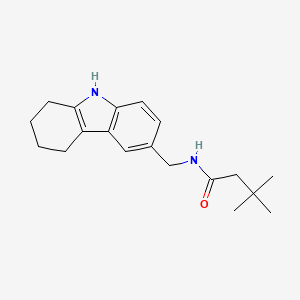

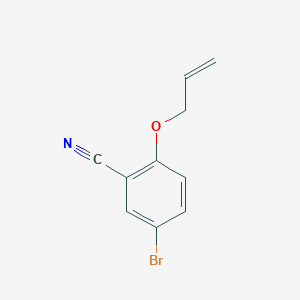

2-(Allyloxy)-5-bromobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

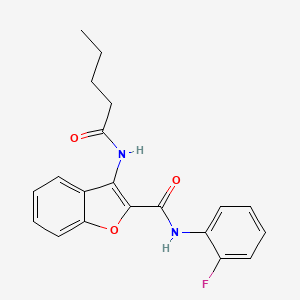

The synthesis of similar compounds has been reported in the literature. For instance, a four-step protocol was used to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol. The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .Scientific Research Applications

Herbicide Resistance and Detoxification

A novel approach to achieving herbicide resistance in plants involves the expression of a bacterial detoxification gene that converts bromoxynil, a related compound to 2-(Allyloxy)-5-bromobenzonitrile, into a non-toxic metabolite. This strategy has been successfully applied in transgenic tobacco plants, demonstrating potential applications in crop protection and agricultural biotechnology (Stalker, McBride, & Malyj, 1988). Additionally, the metabolism of bromoxynil by soil bacteria highlights a microbial pathway for the detoxification of halogenated aromatic nitriles, suggesting bioremediation applications (McBride, Kenny, & Stalker, 1986).

Environmental Degradation

The anaerobic biodegradability of bromoxynil under various conditions indicates that this compound and its transformation products can be degraded in environments such as methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This research is crucial for understanding the fate of such chemicals in the environment and for developing strategies to mitigate their impact (Knight, Berman, & Häggblom, 2003).

Organic Synthesis and Chemical Properties

Studies on the synthesis of related compounds, such as 5-Bromo-2-isobutoxybenzonitrile, highlight the importance of these chemicals as intermediates in pharmaceutical manufacturing. The research demonstrates the feasibility of producing such compounds through a series of reactions, offering insights into scalable and cost-effective production methods (Meng Fan-hao, 2012). Additionally, the photochemical behavior of substituted 4-halogenophenols, including effects of a CN substituent, has been investigated, providing valuable information for applications in photochemistry and the development of photostable compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-prop-2-enoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIQNDMJNRSONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646379.png)

![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)

![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2646387.png)

![2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2646393.png)